Comparative Binding Affinity to Human HSP90α for Phenyl-(2-pyridin-3-ylphenyl)methanone
Phenyl-(2-pyridin-3-ylphenyl)methanone exhibits a weak binding affinity to human HSP90α, with a measured Kd of 19,000 nM [1]. This value contrasts sharply with known potent HSP90 inhibitors, such as geldanamycin (Kd ~1.2 nM) or 17-AAG (Kd ~5 nM), indicating that the ortho-substituted phenyl-pyridyl core of this compound is not optimized for high-affinity HSP90 binding [2]. This quantitative difference is critical for experimental design, as the compound is unlikely to act as a potent HSP90 inhibitor.
| Evidence Dimension | Binding Affinity to human HSP90α |
|---|---|
| Target Compound Data | Kd = 19,000 nM |
| Comparator Or Baseline | Geldanamycin (Kd ~1.2 nM); 17-AAG (Kd ~5 nM) |
| Quantified Difference | >1,500-fold weaker affinity compared to geldanamycin |
| Conditions | NMR spectroscopy, 2D1H-15N chemical shift perturbation assay |
Why This Matters
This defines the compound as a weak binder, making it unsuitable for HSP90 inhibition studies, and emphasizes the need for structure-activity relationship (SAR) analysis rather than direct application.
- [1] BindingDB. (n.d.). Binding affinity of Phenyl-(2-pyridin-3-ylphenyl)methanone to human HSP90alpha (Kd: 1.90E+4 nM). Retrieved from https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=rid&rid=50664327&PDB=2XDU View Source
- [2] Roe, S. M., Prodromou, C., O'Brien, R., Ladbury, J. E., Piper, P. W., & Pearl, L. H. (1999). Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and geldanamycin. Journal of Medicinal Chemistry, 42(2), 260-266. View Source
